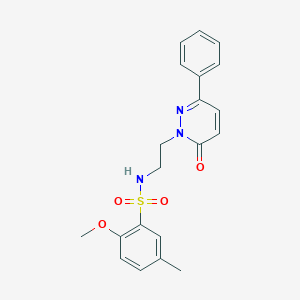

2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in various fields of scientific research. This compound is characterized by a unique chemical structure comprising of methoxy, methyl, sulfonamide, and phenylpyridazinyl moieties, making it an interesting subject for chemical, biological, and industrial studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:

Formation of the Phenylpyridazinyl Intermediate: : This step often begins with the preparation of the 3-phenylpyridazine-6-one core through cyclization reactions.

Alkylation: : The phenylpyridazinyl intermediate is then alkylated with a suitable ethylating agent to introduce the ethyl group.

Sulfonamide Formation: : The alkylated intermediate undergoes a sulfonation reaction with methoxy and methyl benzene derivatives in the presence of sulfonating agents.

Final Product Isolation: : The product is isolated and purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis with optimizations for yield, cost, and safety. This includes the use of large-scale reactors, automated control systems, and advanced purification technologies to ensure high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: : Can undergo oxidation reactions to form corresponding sulfoxide and sulfone derivatives.

Reduction: : Reduction reactions may convert the sulfonamide group to an amine group.

Substitution: : The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: : Typically requires oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.

Substitution: : Conditions include the use of nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Amino derivatives.

Substitution: : Various substituted benzene sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, the pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can selectively induce cytotoxicity in various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can be crucial in therapeutic applications targeting metabolic disorders .

Antimicrobial Properties

Preliminary studies suggest that derivatives of benzenesulfonamides exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This characteristic could be exploited in developing new antibiotics, particularly against multidrug-resistant strains .

Case Study 1: Antitumor Evaluation

A study focusing on pyridazine-based compounds demonstrated that modifications to the sulfonamide structure enhanced antitumor efficacy. The synthesized derivatives were tested against several cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis through specific molecular pathways .

Case Study 2: Enzyme Inhibition Studies

In another investigation, the compound was evaluated for its inhibitory effects on carbonic anhydrase. The results indicated that the presence of the methoxy and sulfonamide groups significantly affected the binding affinity of the compound to the enzyme's active site, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Mecanismo De Acción

The compound exerts its effects through interactions at the molecular level, which may include:

Enzyme Inhibition: : Binding to enzyme active sites, potentially blocking substrate access.

Receptor Modulation: : Interacting with cellular receptors to alter signal transduction pathways.

Molecular Pathways: : Engaging in biochemical pathways that regulate cell function and homeostasis.

Comparación Con Compuestos Similares

Compared to similar compounds, 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its distinct combination of functional groups and structural features. Similar compounds may include:

2-Methoxy-5-methylbenzenesulfonamide

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Each of these compounds may exhibit different chemical behaviors and biological activities based on their specific structures and substituents.

This should give you a comprehensive understanding of the compound, its synthesis, reactions, applications, and how it compares to similar molecules. Anything more you want to dive into?

Actividad Biológica

The compound 2-methoxy-5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.

- Molecular Formula : C₂₀H₂₃N₃O₃S

- Molecular Weight : 365.48 g/mol

- CAS Number : 1203185-06-1

Antifungal Activity

Research indicates that pyridazine derivatives, including the subject compound, exhibit antifungal properties. A study showed that modifications in the structure of pyridazines can enhance their antifungal efficacy. The introduction of specific substituents has been linked to improved activity against various fungal strains, suggesting that the compound may possess similar properties .

Anti-inflammatory Effects

Pyridazine derivatives have also been investigated for their anti-inflammatory effects, particularly as cyclooxygenase-2 (COX-2) inhibitors. The compound's structural similarities to known COX-2 inhibitors suggest potential in reducing inflammation and pain associated with chronic inflammatory diseases. In vitro studies have demonstrated that certain pyridazine derivatives exhibit selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The biological activity of this compound has been explored in cancer research. Preliminary studies indicate that certain pyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The compound's ability to inhibit tumor growth in animal models has been noted, warranting further investigation into its anticancer mechanisms .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-methoxy-5-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-8-10-18(27-2)19(14-15)28(25,26)21-12-13-23-20(24)11-9-17(22-23)16-6-4-3-5-7-16/h3-11,14,21H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNIRNMKBJNVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.